molecular formula C15H11ClF3NO B154642 6-クロロ-4-(2-シクロプロピルエチニル)-4-(トリフルオロメチル)-1,3-ジヒドロキノリン-2-オン CAS No. 253663-53-5

6-クロロ-4-(2-シクロプロピルエチニル)-4-(トリフルオロメチル)-1,3-ジヒドロキノリン-2-オン

カタログ番号: B154642
CAS番号: 253663-53-5
分子量: 313.7 g/mol
InChIキー: VZMTWEKKZZHRRG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Efavirenz 3-Desoxy is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

科学的研究の応用

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Efavirenz 3-Desoxy typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: Starting from aniline derivatives, the quinoline core can be synthesized through cyclization reactions.

    Introduction of the chloro group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Addition of the cyclopropylethynyl group: This step involves the use of cyclopropylacetylene in the presence of a suitable catalyst.

    Incorporation of the trifluoromethyl group: Trifluoromethylation can be performed using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

Efavirenz 3-Desoxy can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

作用機序

The mechanism of action of Efavirenz 3-Desoxy involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with signaling pathways to exert its effects.

類似化合物との比較

Similar Compounds

    6-Chloro-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one: Lacks the cyclopropylethynyl group.

    4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one: Lacks the chloro group.

    6-Chloro-4-(2-cyclopropylethynyl)-1,3-dihydroquinolin-2-one: Lacks the trifluoromethyl group.

Uniqueness

The presence of the chloro, cyclopropylethynyl, and trifluoromethyl groups in Efavirenz 3-Desoxy imparts unique chemical and biological properties, making it distinct from other similar compounds.

生物活性

Efavirenz 3-Desoxy is a derivative of efavirenz, a well-known non-nucleoside reverse transcriptase inhibitor (NNRTI) used primarily in the treatment of HIV-1. This article explores the biological activity of Efavirenz 3-Desoxy, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.

1. Pharmacodynamics

Efavirenz exerts its antiviral effects through the inhibition of HIV-1 reverse transcriptase. The mechanism involves noncompetitive inhibition, which disrupts the conversion of viral RNA into DNA, a critical step in the viral replication process. Efavirenz 3-Desoxy shares similar mechanisms but may exhibit altered potency and efficacy.

MechanismDescription
Inhibition of Reverse TranscriptasePrevents conversion of viral RNA to DNA
Noncompetitive InhibitionBinds to the enzyme without competing with the substrate
Impact on Viral ReplicationReduces the synthesis of new virions

2. Pharmacokinetics

The pharmacokinetic profile of Efavirenz is characterized by rapid absorption and extensive metabolism. Following oral administration, peak plasma concentrations are typically reached within 3 to 5 hours. The half-life ranges from 40 to 55 hours, allowing for once-daily dosing.

Table 2: Pharmacokinetic Parameters

ParameterValue
Time to Peak Concentration (Tmax)3-5 hours
Half-Life40-55 hours
BioavailabilityIncreased with high-fat meals

Efavirenz is primarily metabolized by cytochrome P450 enzymes (CYP2B6 and CYP3A4), leading to the formation of inactive metabolites. Genetic polymorphisms in these enzymes can significantly affect drug metabolism and patient response.

3. Clinical Efficacy and Resistance

Clinical studies have demonstrated that Efavirenz is effective in suppressing viral loads in HIV-infected individuals. However, resistance mutations can develop, particularly with prolonged use or suboptimal adherence.

Case Study: Resistance Development

In a cohort study involving patients on an efavirenz-based regimen, mutations at positions K103N and Y181C were frequently observed among those experiencing treatment failure. Notably, the presence of these mutations was associated with a significant reduction in susceptibility to efavirenz.

4. Adverse Effects

While generally well-tolerated, Efavirenz can cause various side effects, including neuropsychiatric symptoms and skin rashes. A case study highlighted a patient who developed a moderate skin rash within three weeks of starting efavirenz therapy. Management involved symptomatic treatment while continuing the medication.

Table 3: Common Adverse Effects

Adverse EffectIncidence
Skin Rash~30%
Neuropsychiatric Symptoms~20%
Severe Rash (Stevens-Johnson Syndrome)<1%

5. Conclusion

Efavirenz 3-Desoxy retains essential antiviral properties similar to its parent compound but may differ in terms of efficacy and safety profiles due to its distinct pharmacokinetic characteristics. Ongoing research is necessary to fully understand its potential role in HIV therapy and resistance patterns.

The biological activity of Efavirenz 3-Desoxy underscores the importance of personalized medicine in HIV treatment, considering genetic variations that influence drug metabolism and response.

特性

IUPAC Name

6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO/c16-10-3-4-12-11(7-10)14(15(17,18)19,8-13(21)20-12)6-5-9-1-2-9/h3-4,7,9H,1-2,8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMTWEKKZZHRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。